3-Hydroxy Midostaurin-d5
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Overview
Description
3-Hydroxy Midostaurin-d5 is a deuterium-labeled derivative of 3-Hydroxy Midostaurin, which is a metabolite of the compound PKC412. This compound is known for its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3) autophosphorylation, making it a significant molecule in cancer research, particularly in the treatment of acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Midostaurin-d5 involves the deuteration of 3-Hydroxy MidostaurinThe specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-Hydroxy Midostaurin-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium-labeled compounds.
Mechanism of Action
3-Hydroxy Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases. It specifically inhibits the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and both wild-type and mutant FLT3 tyrosine kinases. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy Midostaurin: The non-deuterated form of 3-Hydroxy Midostaurin-d5.
PKC412: The parent compound from which 3-Hydroxy Midostaurin is derived.
CGP62221: Another metabolite of PKC412 with similar inhibitory effects
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and distribution compared to its non-deuterated counterpart, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C35H30N4O5 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4D,5D,6D,11D,12D |
InChI Key |
ZZSBPGIGIUFJRA-XHHVRTAYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)C(NC7=O)O)[2H])[2H] |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
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